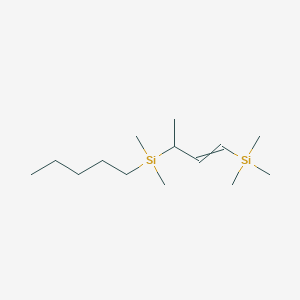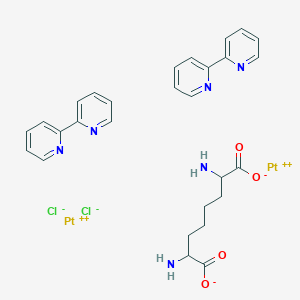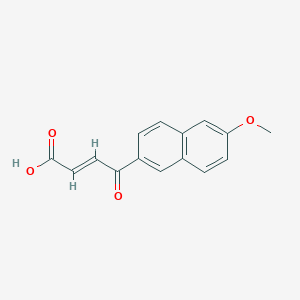
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is a chemical compound that belongs to the class of silylalkenes. It is commonly used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound that does not react with biological molecules. Therefore, it is considered to be non-toxic and non-carcinogenic.
実験室実験の利点と制限
One of the main advantages of using 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene in lab experiments is its high reactivity and selectivity. It can be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and low availability.
将来の方向性
There are several future directions for the research and development of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene. One possible direction is the development of new synthetic methodologies for the preparation of this compound. Another direction is the exploration of its potential applications in the development of new materials and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of this compound.
合成法
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene involves the reaction of 1,3-butadiene with hexamethyldisilane in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound with a yield of approximately 80%.
科学的研究の応用
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials and catalysts.
特性
CAS番号 |
136935-52-9 |
|---|---|
分子式 |
C15H16Cl2N2O2 |
分子量 |
256.57 g/mol |
IUPAC名 |
dimethyl-pentyl-(4-trimethylsilylbut-3-en-2-yl)silane |
InChI |
InChI=1S/C14H32Si2/c1-8-9-10-12-16(6,7)14(2)11-13-15(3,4)5/h11,13-14H,8-10,12H2,1-7H3 |
InChIキー |
HVYQTJGDZZCIBG-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)C(C)C=C[Si](C)(C)C |
正規SMILES |
CCCCC[Si](C)(C)C(C)C=C[Si](C)(C)C |
同義語 |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)but-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)




![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
